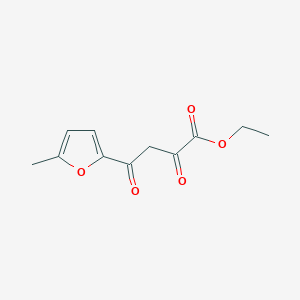

4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid

Overview

Description

The compound “4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid” is a chemical substance used for research and development . It is not intended for medicinal or household use .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid” are not fully available. The molecular formula is C12H14N2O2 and the molecular weight is 218.25 .Scientific Research Applications

Chemical Synthesis and In Silico Analysis

4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid and its derivatives have been actively explored in chemical synthesis. Research has delved into the synthesis of various benzimidazole derivatives and their potential pharmacological properties. For instance, the synthesis of novel benzimidazole derivatives bearing a pyrimidine system was demonstrated, focusing on their potential as mucomembranous protectors. This work involved detailed structural assignments based on IR, 1HNMR, and mass spectra analysis. Moreover, the derivatives were evaluated for their antiulcer activity, showcasing the compound's potential in therapeutic applications (Mathew, Suresh, & Anbazhagan, 2013).

Pharmacological Characterization

The pharmacological potential of benzimidazole derivatives has been a subject of extensive research. One study detailed the pharmacological characterization of a benzimidazole derivative as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) inhibitor. This compound showed promising results in treating inflammation-induced anemia, highlighting its potential in addressing complex medical conditions (Barrett et al., 2011).

DNA Interaction and Binding

The interaction of benzimidazole derivatives with DNA has also been explored. Hoechst 33258, a benzimidazole derivative, has been studied for its strong binding to the minor groove of double-stranded DNA, emphasizing its specificity for AT-rich sequences. This property makes Hoechst 33258 a valuable tool in biological research and drug design, underpinning the structural versatility and functional potential of benzimidazole derivatives (Issar & Kakkar, 2013).

Radiotracer Development for PET Imaging

Benzimidazole derivatives have been investigated for their potential as radiotracers in Positron Emission Tomography (PET) tumor imaging. The development of labeled benzimidazole derivatives showcased promising results in tumor imaging, with significant advantages in certain aspects compared to other compounds. This area of research indicates the compound's utility in diagnostic imaging and its contribution to advancing medical imaging technologies (Zhang et al., 2010).

Safety and Hazards

The safety data sheet for “(2-Isopropyl-benzoimidazol-1-yl)-acetic acid” provides some information that might be relevant . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If the chemical contacts the skin, remove contaminated clothing and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in case of exposure .

properties

IUPAC Name |

4-(2-propan-2-ylbenzimidazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-10(2)14-15-11-6-3-4-7-12(11)16(14)9-5-8-13(17)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOROAWFPYVLWPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Isopropyl-benzoimidazol-1-yl)-butyric acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Diethyl-4-[(propylamino)methyl]aniline](/img/structure/B3164581.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline](/img/structure/B3164596.png)

![(2-Methylpropyl)({[4-(methylsulfanyl)phenyl]methyl})amine](/img/structure/B3164604.png)

![N,N-Diethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline](/img/structure/B3164625.png)

![{[2-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164626.png)

![Butyl[(2-chloro-6-fluorophenyl)methyl]amine](/img/structure/B3164630.png)

![{[3-(Benzyloxy)phenyl]methyl}(butyl)amine](/img/structure/B3164649.png)

![3-[2-Oxo-2-phenyl-eth-(Z)-ylidene]-[1,4]diazocan-2-one](/img/structure/B3164651.png)

![3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3164665.png)

![3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B3164685.png)